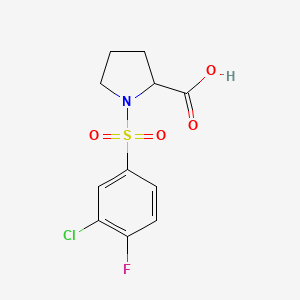

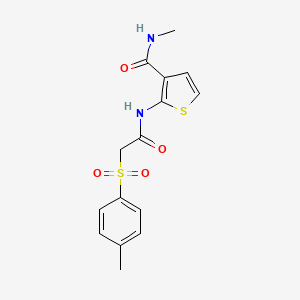

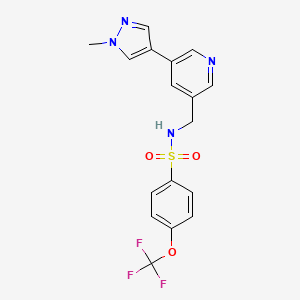

N-(1-ethyl-2-oxoindolin-5-yl)propane-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-ethyl-2-oxoindolin-5-yl)propane-2-sulfonamide, also known as EIPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. EIPA is a potent inhibitor of the Na+/H+ exchanger (NHE), which is a membrane protein that plays a key role in regulating intracellular pH and cell volume.

Applications De Recherche Scientifique

Biotransformation in Drug Metabolism

LY451395, a related compound, is a potent potentiator of AMPA receptors and is highly metabolized in preclinical species. It was studied for its biocatalytic production of mammalian metabolites using Actinoplanes missouriensis, demonstrating the application of microbial-based systems in drug metabolism research (Zmijewski et al., 2006).

Catalysis in Organic Synthesis

2-(Sulfooxy)propane-1,2,3-tricarboxylic acid, a compound with a similar sulfonamide structure, was introduced as a novel and green catalyst for formylation of alcohols and amines, highlighting the utility of sulfonamide derivatives in organic synthesis (Ghorbani‐Choghamarani & Akbaripanah, 2012).

Antimicrobial Applications

N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, similar in structure to the subject compound, were synthesized and evaluated for their antimicrobial and antifungal activities, indicating the potential of sulfonamide derivatives in developing new antimicrobial agents (Fadda et al., 2016).

Photocatalysis in Organic Reactions

A study involving N-(2-iodoaryl)acrylamide, which shares a similar structural motif with the subject compound, used a photo-induced catalyst-free reaction to synthesize (2-oxoindolin-3-yl)methanesulfonohydrazides, demonstrating the role of sulfonamide derivatives in photocatalytic organic reactions (Zhou et al., 2016).

Corrosion Inhibition

Propane bis-oxoindoline derivatives, structurally similar to the subject compound, were investigated as inhibitors for corrosion of mild steel in sulfuric acid solutions. This highlights their potential application in materials science and corrosion prevention (Fawzy et al., 2021).

Propriétés

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)propane-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-4-15-12-6-5-11(7-10(12)8-13(15)16)14-19(17,18)9(2)3/h5-7,9,14H,4,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOKSFSMFKIYIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2701030.png)

![N-phenyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2701039.png)

![4-(3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide](/img/structure/B2701041.png)

![3-(2-oxo-2-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2701042.png)

![3,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2701048.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2701052.png)